6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4FIN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated pyrrolopyridine precursor. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, especially those involving signal transduction.
Chemical Biology: It serves as a probe in chemical biology to investigate the function of specific proteins or enzymes.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival . This makes it a valuable tool in cancer research and drug development .
Comparison with Similar Compounds
Similar Compounds
3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the fluorine atom.
5-fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[3,2-b]pyridine: Contains additional silyl groups.
Uniqueness
6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, while the iodine atom provides a handle for further functionalization .
Properties
Molecular Formula |
C8H6FIN2 |
---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
6-fluoro-3-iodo-1-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6FIN2/c1-12-4-6(10)8-7(12)2-5(9)3-11-8/h2-4H,1H3 |
InChI Key |
KBMYRGYTDGKRAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=N2)F)I |
Origin of Product |
United States |
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